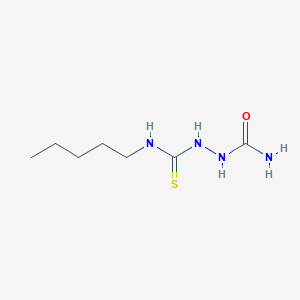![molecular formula C25H22BrN3O2S2 B14745169 N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide CAS No. 5311-89-7](/img/structure/B14745169.png)
N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research
Vorbereitungsmethoden
The synthesis of N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the reaction of 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole core . The bromophenyl group is then introduced through a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent . The final step involves the coupling of the brominated benzothiazole with 3-butoxy-benzamide under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base .
Analyse Chemischer Reaktionen
N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity . For example, the compound may inhibit the activity of certain enzymes involved in metabolic pathways, leading to its antidiabetic effects . Additionally, the bromophenyl group can enhance the compound’s binding affinity to specific targets, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide can be compared with other benzothiazole derivatives, such as:
N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)aminobutanamide): This compound also exhibits significant biological activities and is used in similar applications.
2-substituted benzothiazoles: These compounds have been widely studied for their diverse pharmacological properties, including anticancer and antimicrobial activities.
Benzothiazole-based anti-tubercular compounds: These derivatives have shown promising results in the treatment of tuberculosis and other infectious diseases.
Eigenschaften
CAS-Nummer |
5311-89-7 |
|---|---|
Molekularformel |
C25H22BrN3O2S2 |
Molekulargewicht |
540.5 g/mol |
IUPAC-Name |
N-[[2-(1,3-benzothiazol-2-yl)-4-bromophenyl]carbamothioyl]-3-butoxybenzamide |
InChI |
InChI=1S/C25H22BrN3O2S2/c1-2-3-13-31-18-8-6-7-16(14-18)23(30)29-25(32)28-20-12-11-17(26)15-19(20)24-27-21-9-4-5-10-22(21)33-24/h4-12,14-15H,2-3,13H2,1H3,(H2,28,29,30,32) |
InChI-Schlüssel |
UBGDZVBEZILOGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



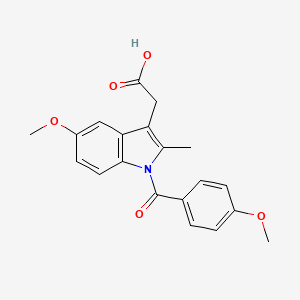
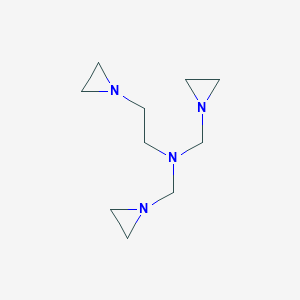
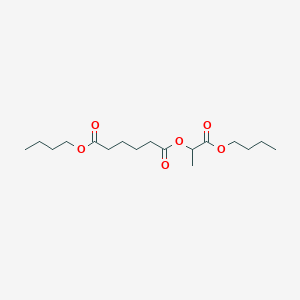
![2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate](/img/structure/B14745104.png)
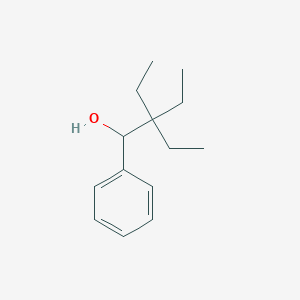
![4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid](/img/structure/B14745108.png)

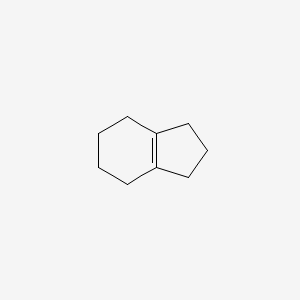
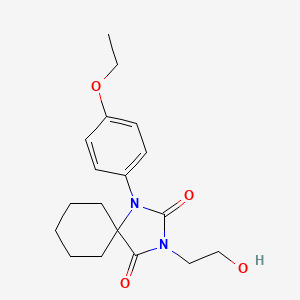
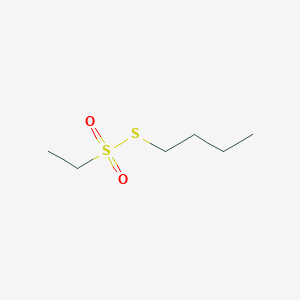
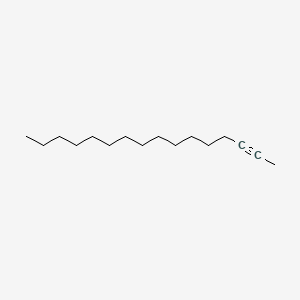
![Thiopyrano[4,3-b]indole](/img/structure/B14745141.png)
